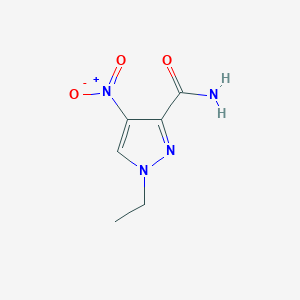
6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H15Cl2NO2 and a molecular weight of 360.24 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride, such as its melting point, boiling point, and density, were not found in the sources .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- The reactivity of similar quinoline derivatives under different conditions has been explored extensively. For instance, Kutkevichus and Sherenas (1974) studied how thionyl chloride chlorinates compounds similar to 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride, focusing on the structural changes occurring under different temperatures (Kutkevichus & Sherenas, 1974). Similarly, research by Cardellini et al. (1994) examined the chlorination and deoxygenation mechanisms of quinolinic aminoxyls, which have structural similarities to the compound (Cardellini et al., 1994).
Optical and Electronic Properties
- Zeyada et al. (2016) investigated the optical properties of 4H-pyrano [3, 2-c] quinoline derivatives, which can offer insights into the electronic and photovoltaic potential of similar quinoline compounds (Zeyada et al., 2016). Their research is crucial in understanding how substitution in the quinoline ring can impact these properties.
Potential in Material Science
- The study of quinoline derivatives in material science, particularly in the context of their interaction with metals and their stability, is an area of ongoing research. For example, Allan and Carson (1992) explored the coloration and stabilization properties of metal complexes with quinoline derivatives in polymers (Allan & Carson, 1992).
Applications in Organic Chemistry and Catalysis
- Kwon and Isagawa (1973) synthesized and oxidized imidazo and pyrimido quinoline derivatives, indicating the potential of quinoline compounds in synthetic organic chemistry and possibly in catalytic processes (Kwon & Isagawa, 1973).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(21)23)15-9-13(20)6-7-17(15)22-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUILOWKUPJNCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















